2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide
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Description
2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide is a useful research compound. Its molecular formula is C22H19ClN6O4S and its molecular weight is 498.94. The purity is usually 95%.
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Biological Activity
The compound 2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide is a complex heterocyclic structure that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C22H22ClN7O2
Molecular Weight: 451.9 g/mol
CAS Number: 1188305-38-5
The compound features multiple functional groups, including an oxadiazole ring, a pyrazole moiety, and a benzo[d][1,3]dioxole structure. These components contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds similar to the target molecule exhibit significant antimicrobial properties. For instance, derivatives containing oxadiazole and pyrazole rings have shown efficacy against various bacterial strains. A study highlighted that compounds with halogen substituents displayed stronger inhibitory actions compared to standard antibiotics .
Cytotoxicity
Cytotoxicity assessments reveal that certain derivatives of this compound exhibit notable activity against cancer cell lines such as HeLa and MCF-7. For example, IC50 values for some analogs were reported as low as 15.1 µM, indicating potential as anticancer agents . The presence of the oxadiazole and pyrazole rings is often linked to enhanced cytotoxic effects.
The proposed mechanism of action for the biological activities of this compound involves interaction with specific molecular targets. For instance:
- EGFR/BRAF Inhibition: Some derivatives have been identified as dual inhibitors of EGFR and BRAF V600E mutations, which are critical in various cancers. Molecular docking studies suggest that these compounds bind effectively to the active sites of these kinases .
- Cell Cycle Arrest: Studies indicate that certain compounds may induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .
Study on Antimicrobial Efficacy
In a comparative study evaluating the antimicrobial efficacy of various heterocyclic compounds, the target compound's derivatives were tested against a panel of pathogens. The results demonstrated significant inhibition against Gram-positive bacteria and fungi, suggesting a broad-spectrum antimicrobial potential .
Anticancer Activity Evaluation
A detailed evaluation involving in vitro tests on several cancer cell lines showcased the anticancer potential of related compounds. The study focused on their ability to induce apoptosis and inhibit cell proliferation through specific molecular interactions .
Properties
IUPAC Name |
2-[5-amino-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN6O4S/c1-34-22-18(21-26-20(28-33-21)13-3-5-14(23)6-4-13)19(24)29(27-22)10-17(30)25-9-12-2-7-15-16(8-12)32-11-31-15/h2-8H,9-11,24H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQNFHIKJRZERI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN(C(=C1C2=NC(=NO2)C3=CC=C(C=C3)Cl)N)CC(=O)NCC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.